2-fluoro-5-{[1-(oxan-4-yl)-1H-pyrazol-4-yl]sulfamoyl}benzoic acid
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Overview
Description
2-fluoro-5-{[1-(oxan-4-yl)-1H-pyrazol-4-yl]sulfamoyl}benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a fluorine atom, a sulfonamide group, and a pyrazole ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-5-{[1-(oxan-4-yl)-1H-pyrazol-4-yl]sulfamoyl}benzoic acid typically involves multiple steps, starting from commercially available precursorsThe final step involves the coupling of the pyrazole derivative with the benzoic acid moiety under specific reaction conditions, such as the use of a suitable base and solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The choice of production method depends on factors such as the desired purity, scale of production, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-5-{[1-(oxan-4-yl)-1H-pyrazol-4-yl]sulfamoyl}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The fluorine atom and sulfonamide group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized sulfonamide derivatives, while substitution reactions can lead to the formation of new pyrazole or benzoic acid derivatives .
Scientific Research Applications
2-fluoro-5-{[1-(oxan-4-yl)-1H-pyrazol-4-yl]sulfamoyl}benzoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-fluoro-5-{[1-(oxan-4-yl)-1H-pyrazol-4-yl]sulfamoyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
2-fluoro-5-sulfamoylbenzoic acid: Similar structure but lacks the pyrazole ring.
5-(N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)sulfamoyl)benzoic acid: Similar structure but lacks the fluorine atom.
2-fluoro-5-(N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)amino)benzoic acid: Similar structure but has an amino group instead of a sulfonamide group.
Uniqueness
The uniqueness of 2-fluoro-5-{[1-(oxan-4-yl)-1H-pyrazol-4-yl]sulfamoyl}benzoic acid lies in its combination of a fluorine atom, sulfonamide group, and pyrazole ring. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
2-fluoro-5-[[1-(oxan-4-yl)pyrazol-4-yl]sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O5S/c16-14-2-1-12(7-13(14)15(20)21)25(22,23)18-10-8-17-19(9-10)11-3-5-24-6-4-11/h1-2,7-9,11,18H,3-6H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJXRUNUKWTAGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NS(=O)(=O)C3=CC(=C(C=C3)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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